2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride is an organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role as a building block in the synthesis of various bioactive molecules, particularly those targeting specific proteins and enzymes involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline derivatives under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into different functional groups, altering its chemical properties.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It plays a role in the development of pharmaceuticals, particularly those targeting specific enzymes or proteins involved in disease pathways.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline: Another related compound with variations in the functional groups, affecting its reactivity and applications.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and in various research applications .
Properties
Molecular Formula |
C13H11FN2O5S |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-sulfonyl fluoride |
InChI |
InChI=1S/C13H11FN2O5S/c14-22(20,21)8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
InChI Key |
IAJNULNMWPZFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
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